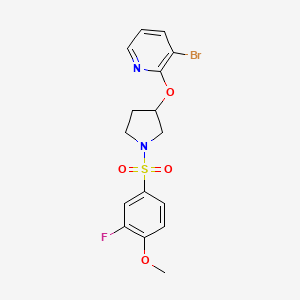![molecular formula C9H11N3O2 B2850169 N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide CAS No. 2305456-76-0](/img/structure/B2850169.png)
N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide is a compound that features a 1,2,4-oxadiazole ring, a cyclobutyl group, and a prop-2-enamide moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as using sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichloroisocyanurate (SDCI) can be used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Amine derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs due to its bioisosteric properties.
Agriculture: It has potential as a nematicide for controlling plant-parasitic nematodes.
Materials Science: The compound can be used in the development of energetic materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in nematicidal applications, the compound inhibits succinate dehydrogenase (SDH), leading to the disruption of energy production in nematodes . Molecular docking studies have shown that the compound binds to amino acids around the SDH active pocket, inhibiting its activity.
Comparison with Similar Compounds
N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide can be compared with other 1,2,4-oxadiazole derivatives:
Similar Compounds:
Uniqueness:
- The presence of the cyclobutyl group and the prop-2-enamide moiety makes this compound unique compared to other 1,2,4-oxadiazole derivatives. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-7(13)11-9(4-3-5-9)8-10-6-14-12-8/h2,6H,1,3-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGINCCZSPDNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC1)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
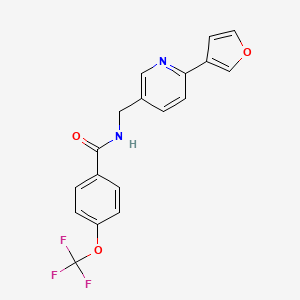
![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)
![N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B2850089.png)
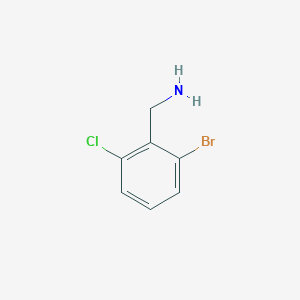
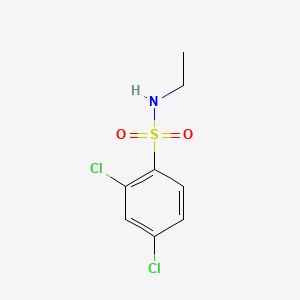

![Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2850094.png)

![(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2850099.png)
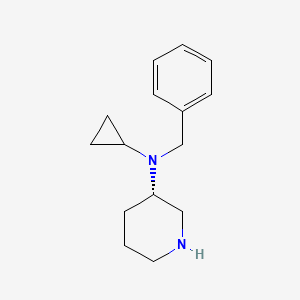
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2850103.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(ethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2850104.png)
![2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE](/img/structure/B2850108.png)
